Product packaging for Methyl Vinyl Ketone-13C4(Cat. No.:)

Methyl Vinyl Ketone-13C4

Cat. No.: B1158582
M. Wt: 74.06
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Vinyl Ketone-13C4, also known as this compound, is a useful research compound. Its molecular formula is ¹³C₄H₆O and its molecular weight is 74.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

¹³C₄H₆O

Molecular Weight

74.06

Synonyms

3-Buten-2-one;  1-Buten-3-one;  2-Butenone;  3-Oxo-1-butene;  3-Oxobutene;  NSC 4853;  Vinyl Methyl Ketone; 

Origin of Product

United States

Significance of Methyl Vinyl Ketone As a Fundamental Chemical Entity in Research Contexts

Methyl vinyl ketone (MVK), with the IUPAC name but-3-en-2-one, is the simplest example of an enone, a reactive organic compound containing both an alkene and a ketone functional group. wikipedia.orgontosight.ai This dual functionality makes it a versatile building block and a valuable intermediate in a wide array of chemical syntheses. wikipedia.orgontosight.ai

MVK's high reactivity is a key feature, and it is known to participate in several important organic reactions. solubilityofthings.com It is an effective Michael acceptor, meaning it can readily undergo conjugate addition reactions with various nucleophiles. wikipedia.orgoregonstate.edu This reactivity is fundamental to its use in the Robinson annulation, a powerful method for creating six-membered rings in the synthesis of complex molecules like steroids. wikipedia.org

The compound serves as a crucial intermediate in the industrial production of a diverse range of chemicals. These include pharmaceuticals, agrochemicals, polymers, and flavorings and fragrances. ontosight.aisolubilityofthings.com For instance, MVK is a precursor in the synthesis of synthetic vitamin A and various pharmaceutical drugs, including biperiden, etorphine, and buprenorphine. wikipedia.org It is also used in the production of the fungicide vinclozolin (B1683831) and the Wieland-Miescher ketone, another important synthetic intermediate. wikipedia.org Furthermore, MVK is utilized in the synthesis of various polymers and copolymers, which have applications as photodegradable materials in packaging. nih.govmdpi.com In biochemical contexts, MVK is recognized as a reactive carbonyl species that can interact with biological molecules, influencing cellular signaling pathways such as the PI3K-Akt pathway. nih.govnih.gov

Rationale for Carbon 13 Isotopic Labeling in Scientific Investigations

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's journey through a chemical reaction or a metabolic pathway. wikipedia.orgstudysmarter.co.uk Stable isotopes, such as carbon-13 (¹³C), are non-radioactive and are widely used in scientific research. creative-proteomics.comkarger.com The key principle behind ¹³C labeling is that while the chemical properties of the labeled molecule remain virtually unchanged, its increased mass can be detected by specialized analytical techniques. musechem.com

The primary analytical methods for detecting ¹³C-labeled compounds are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). wikipedia.orgmusechem.com In NMR, the ¹³C nucleus has a different gyromagnetic ratio than the more abundant ¹²C, allowing for its detection and providing detailed information about the structure and environment of the labeled molecule. nih.govnih.gov In mass spectrometry, the higher mass of the ¹³C isotope results in a predictable mass shift in the molecule and its fragments, which allows for its identification and quantification. nih.govresearchgate.net

The advantages of using ¹³C labeling are numerous:

Pathway Tracing: It allows researchers to follow the transformation of a labeled substrate through complex biochemical pathways, helping to elucidate metabolic networks. nih.govjove.comnih.gov

Enhanced Compound Identification: Determining the number of carbon atoms in a metabolite through ¹³C labeling significantly aids in the determination of its molecular formula. nih.govnih.gov

Improved Quantification: ¹³C-labeled compounds can be used as internal standards in mass spectrometry, leading to more accurate quantification of metabolites. scispace.comfoodriskmanagement.com

Distinguishing Biological Signals: It helps to differentiate true endogenous metabolites from background noise and artifacts in complex biological samples. researchgate.net

Overview of Key Research Domains Utilizing Isotopically Labeled Methyl Vinyl Ketone 13c4

Design Principles for Selective Carbon-13 Labeling

Selective isotopic labeling is a technique used to place a heavier isotope, like ¹³C, at a specific position within a molecule. criver.com This targeted approach is essential for many applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where the labeled site serves as a probe to study molecular structure, dynamics, and function. symeres.comcopernicus.org

The core principles for designing a selective ¹³C labeling strategy for a compound like methyl vinyl ketone involve:

Retrosynthetic Analysis: The synthesis is planned backward from the target molecule, identifying key precursors where the ¹³C label can be introduced efficiently. For methyl vinyl ketone, this could involve starting with ¹³C-labeled acetone (B3395972) or a labeled formaldehyde (B43269) equivalent.

Precursor Selection: The choice of the labeled precursor is crucial and depends on commercial availability, cost, and the desired labeling pattern. imist.ma For instance, to achieve full labeling in this compound, precursors where all four carbon atoms are ¹³C would be necessary.

Reaction Selectivity: The chosen synthetic reactions must be highly selective to ensure the ¹³C label remains in the desired position and does not scramble to other parts of the molecule. nih.gov

Isotopic Scrambling Avoidance: Conditions that could lead to the undesired migration of the isotope label must be avoided. This is particularly important in reactions involving rearrangements or equilibrium processes. copernicus.org

A common strategy involves using building blocks that are already enriched with ¹³C, which are then assembled to create the final labeled molecule with complete synthetic control over the isotope pattern. nih.gov

Precursor Synthesis and Isotopic Incorporation Pathways

The industrial preparation of unlabeled methyl vinyl ketone typically involves the condensation of acetone and formaldehyde, followed by dehydration. wikipedia.org A similar pathway can be adapted for the synthesis of this compound by utilizing ¹³C-labeled precursors.

A potential synthetic route could involve:

Mannich Reaction: A Mannich reaction with ¹³C-labeled acetone, formaldehyde-¹³C, and a secondary amine hydrochloride would produce a ¹³C-labeled Mannich adduct. wikipedia.org

Elimination: Subsequent heating of the ammonium (B1175870) salt intermediate would lead to the elimination of the amine hydrochloride, yielding this compound. wikipedia.org

Another approach involves the aldol (B89426) condensation of a ¹³C-labeled acetone with a suitable one-carbon electrophile, also labeled with ¹³C, followed by dehydration. nih.gov The specific choice of labeled starting materials dictates the final isotopic enrichment of the product. For full labeling to create this compound, all carbon atoms in the precursors must be ¹³C.

Potential ¹³C Labeled Precursors for this compound Synthesis
PrecursorLabeling PatternPotential Synthetic Route
Acetone-¹³C₃Uniformly labeledMannich Reaction or Aldol Condensation
Formaldehyde-¹³CSingle label
[1,2,3-¹³C₃]AcetoneUniformly labeledSpecialized synthesis for specific labeling patterns
[¹³C]FormaldehydeSingle label

Advanced Purification and Isotopic Purity Verification Techniques

Following synthesis, the purification of this compound is critical to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled species. Given that methyl vinyl ketone is a volatile and reactive liquid, purification is often achieved through fractional distillation. orgsyn.org

Verification of the isotopic purity and enrichment is a crucial final step. Several analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. researchgate.net It can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation between the unlabeled compound and its ¹³C isotopologues. Electrospray ionization (ESI)-HRMS can be used to calculate isotopic purity by analyzing the intensities of the representative isotopolog ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides detailed information about the location and extent of ¹³C labeling. frontiersin.org The presence and splitting patterns of the signals confirm the specific positions of the ¹³C atoms within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and can be used to quantify the relative amounts of labeled and unlabeled compounds. acs.org

A certificate of analysis (CoA) for isotopically labeled compounds typically includes data from these techniques to confirm the chemical and isotopic purity. criver.com

Analytical Techniques for Purity Verification
TechniqueInformation ProvidedRelevance to this compound
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and isotopic distribution. researchgate.netConfirms the M+4 mass shift and determines isotopic enrichment. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the position of ¹³C labels and structural integrity. frontiersin.orgVerifies that all four carbon atoms are ¹³C.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates impurities and quantifies labeled vs. unlabeled species. researchgate.netEnsures chemical purity and accurate quantification of isotopic enrichment.

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to a larger production scale for broader research use presents several challenges. drugdiscoverytrends.com

Key considerations for scaling up the synthesis include:

Reaction Kinetics and Thermodynamics: Reactions that work well on a small scale may behave differently in larger reactors due to changes in surface area-to-volume ratios, heat transfer, and mixing efficiency. drugdiscoverytrends.com

Reagent Handling and Cost: The cost of isotopically labeled starting materials is a significant factor. imist.ma Efficient use and recovery of these expensive materials are critical for cost-effective scale-up.

Process Safety: Methyl vinyl ketone is a toxic and flammable compound. wikipedia.org Scaling up its synthesis requires careful consideration of safety protocols, including reaction containment and waste disposal.

Purification Efficiency: Distillation, while effective at a small scale, may become more complex and require specialized equipment for larger quantities to maintain high purity.

Flow Chemistry: The use of flow chemistry can offer significant advantages for scaling up the synthesis of labeled compounds. x-chemrx.comadesisinc.com Flow reactors provide precise control over reaction parameters, improve safety, and can lead to higher yields and purer products. adesisinc.com

The development of robust and scalable synthetic methods is essential to ensure a reliable supply of high-purity this compound for the scientific community.

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Advanced Spectroscopic and Analytical Characterization of this compound

The precise characterization of isotopically labeled compounds is fundamental to their application in mechanistic studies, metabolic tracing, and as internal standards. This compound, in which all four carbon atoms are the heavy isotope ¹³C, requires advanced analytical techniques to confirm its isotopic distribution, structural integrity, and purity. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this comprehensive analysis.

Applications in Chemical Reaction Mechanistic Elucidation

Tracing Carbon Atom Rearrangements in Organic Transformations

The strategic placement of carbon-13 labels in Methyl Vinyl Ketone-13C4 allows for the precise tracking of each carbon atom as it moves and repositions during a chemical reaction. This is particularly valuable in complex organic transformations where the carbon backbone undergoes significant changes. By analyzing the distribution of the 13C labels in the final products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, chemists can definitively map the connectivity changes and validate or disprove proposed mechanistic pathways.

For instance, in reactions prone to skeletal rearrangements, such as certain acid-catalyzed isomerizations or sigmatropic shifts, the use of this compound can provide clear evidence of the atoms' movements. If a proposed mechanism involves the migration of a specific carbon atom, the position of the 13C label in the product will confirm this migration. Without the isotopic label, determining the exact nature of such rearrangements would be significantly more challenging, relying on indirect evidence and computational modeling.

Investigating Reaction Intermediates and Transition States

Many chemical reactions proceed through a series of short-lived, high-energy species known as reaction intermediates and transition states. The direct observation of these fleeting structures is often difficult, yet their characterization is crucial for a complete understanding of the reaction mechanism. This compound can be instrumental in these investigations.

The presence of the 13C label can alter the spectroscopic properties of intermediates, making them more readily detectable by techniques like NMR. For example, if an intermediate is trapped at low temperatures, 13C NMR spectroscopy can provide detailed information about the electronic environment and connectivity of the labeled carbon atoms, offering a snapshot of the intermediate's structure. Furthermore, kinetic isotope effect studies, where the reaction rate of the 13C-labeled compound is compared to its unlabeled counterpart, can provide insights into the nature of the transition state. A significant change in reaction rate upon isotopic substitution can indicate that the labeled atom is involved in bond-making or bond-breaking in the rate-determining step of the reaction.

Studies of Radical Oligomerization and Polymerization Mechanisms

The polymerization of vinyl ketones, including methyl vinyl ketone, can proceed through radical mechanisms, leading to the formation of long-chain polymers. mdpi.com Understanding the intricate steps of initiation, propagation, and termination in these radical processes is essential for controlling the properties of the resulting polymer. This compound offers a unique avenue for probing these mechanisms.

By employing 13C-labeled MVK in polymerization reactions, researchers can analyze the resulting polymer structure with great detail. 13C NMR spectroscopy of the polymer can reveal information about the regiochemistry of the monomer addition (head-to-tail vs. head-to-head) and the presence of any branch points or end groups. This level of structural detail is critical for understanding the propagation mechanism. Furthermore, by using a 13C-labeled initiator, the fate of the initiating radical can be tracked, providing insights into the initiation process and any potential side reactions. Mass spectrometry techniques can also be employed to analyze the distribution of 13C labels in oligomers, shedding light on the early stages of polymerization.

Below is a table summarizing how 13C labeling can be used to investigate different aspects of MVK polymerization:

Mechanistic AspectApplication of this compoundAnalytical TechniqueExpected Outcome
Initiation Use of a 13C-labeled initiator with unlabeled MVK.13C NMR, Mass SpectrometryIdentification of initiator fragments at the polymer chain ends.
Propagation Polymerization of MVK-13C4.13C NMRDetermination of polymer tacticity and regiochemistry.
Termination Analysis of end groups in polymers formed from MVK-13C4.13C NMR, Mass SpectrometryIdentification of termination products and elucidation of termination pathways (e.g., combination, disproportionation).
Chain Transfer Polymerization of MVK-13C4 in the presence of a chain transfer agent.13C NMR, Mass SpectrometryIdentification of end groups derived from the chain transfer agent.

Analysis of Biologically Relevant Chemical Modifications (e.g., Michael Addition Pathways)

Methyl vinyl ketone is a reactive Michael acceptor, readily undergoing conjugate addition with nucleophiles. This reaction is of significant biological relevance as many biological molecules, such as amino acids and glutathione, contain nucleophilic groups that can react with MVK and similar α,β-unsaturated carbonyl compounds. Understanding the mechanism of these Michael additions is crucial for toxicology and drug design.

The use of this compound can provide detailed insights into the mechanism of these biologically important reactions. By reacting MVK-13C4 with a biological nucleophile and analyzing the product by 13C NMR, the exact site of nucleophilic attack can be confirmed. This is particularly useful when the nucleophile has multiple potential sites of reaction. Furthermore, the analysis of the 13C-13C coupling constants in the product can provide information about the conformation of the resulting adduct.

For example, in the Robinson annulation, a powerful ring-forming reaction in organic synthesis, the first step is a Michael addition of an enolate to methyl vinyl ketone. masterorganicchemistry.comresearchgate.netorganic-chemistry.orgwikipedia.orgjuniperpublishers.com Employing MVK-13C4 in this reaction would allow for the unambiguous tracking of the carbon atoms from MVK as they are incorporated into the new six-membered ring. This would provide definitive evidence for the proposed mechanism, including the initial Michael addition and the subsequent intramolecular aldol (B89426) condensation.

The following table outlines the application of MVK-13C4 in studying the Michael addition reaction:

Research QuestionHow MVK-13C4 is UsedAnalytical MethodInformation Gained
Site of Nucleophilic Attack Reacting MVK-13C4 with a multifunctional nucleophile.13C NMRThe specific carbon atom in the product that is bonded to the nucleophile is identified by its 13C chemical shift and coupling patterns.
Stereochemistry of Addition Analysis of the 13C NMR spectrum of the Michael adduct.13C NMRThe coupling constants between the newly formed stereocenters can provide information about their relative stereochemistry.
Reaction Kinetics Comparing the rate of Michael addition for MVK-13C4 and unlabeled MVK.Kinetic studies (e.g., by monitoring reactant concentration over time)Determination of the kinetic isotope effect, which can provide insights into the transition state of the reaction.
Rearrangements Tracing the 13C labels in products that may have undergone subsequent reactions after the initial Michael addition.13C NMR, Mass SpectrometryIdentification of any skeletal rearrangements that occur after the initial conjugate addition.

Role in Biochemical and Environmental Pathway Tracing

Elucidation of Biogenic Formation and Transformation Pathways

The use of isotopically labeled compounds is a cornerstone technique for verifying the biological origin of molecules and tracking their subsequent transformations. copernicus.org Methyl Vinyl Ketone-13C4 serves as an invaluable tool in this context. By introducing a ¹³C-labeled precursor into a biological system, such as a plant or microbial culture, researchers can trace the biosynthetic pathway leading to MVK. If the MVK produced by the organism is enriched with ¹³C at the positions corresponding to the labeled precursor, it provides definitive evidence of its biogenic formation.

For instance, isoprene (B109036) is a known precursor to MVK in the atmosphere through photooxidation, and it is also produced by many plants. copernicus.orgresearchgate.net To investigate the direct biogenic production and transformation of MVK within a plant, a ¹³C-labeled isoprene precursor could be supplied. The detection of this compound within the plant tissues or in its volatile emissions would confirm the pathway.

Furthermore, once formed, the ¹³C label allows for the unambiguous tracking of MVK through subsequent metabolic or transformation pathways. Any downstream products that incorporate the ¹³C4 signature can be identified, providing a clear picture of the compound's fate within the biological system.

Table 1: Hypothetical Isotopic Labeling Experiment for MVK Biogenesis

Experimental Step Compound Analyzed Expected ¹³C Enrichment Implication
1. Introduction of ¹³C-labeled isoprene precursor Isoprene emissions High Successful uptake of precursor
2. Incubation and analysis of volatile emissions Methyl Vinyl Ketone High Confirmation of biogenic MVK formation
3. Analysis of downstream metabolites Hypothetical Metabolite X High Identification of MVK transformation pathway

Carbon Flow Mapping in Microbial Metabolism

Stable Isotope Probing (SIP) is a powerful technique used to trace the flow of specific atoms through microbial metabolism. nih.govresearchgate.net When this compound is supplied as a sole carbon source to a microbial culture, the ¹³C atoms are incorporated into the central metabolism of the microorganisms that can utilize it. This allows for the mapping of carbon flow from MVK into various cellular components.

As the microbes metabolize this compound, the ¹³C label will be distributed throughout various metabolic intermediates and ultimately incorporated into biomass, such as amino acids, fatty acids, and nucleic acids. By using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify which molecules have become labeled and to what extent. vliz.be This information provides a detailed picture of the metabolic pathways involved in MVK assimilation and utilization. mdpi.com

For example, if the ¹³C label from this compound is detected in intermediates of the tricarboxylic acid (TCA) cycle, it would indicate that the carbon from MVK enters this central metabolic hub. The specific labeling patterns in proteinogenic amino acids can further reveal the precise entry points and fluxes through different pathways. nih.gov

Table 2: Illustrative Data from a Microbial SIP Experiment with this compound

Metabolite Class Example Metabolite ¹³C Incorporation (%) Inferred Metabolic Pathway
Amino Acids Alanine 85 Glycolysis
Amino Acids Glutamate 75 TCA Cycle
Fatty Acids Palmitate 60 Fatty Acid Synthesis

Investigation of Environmental Chemical Transformations (e.g., Atmospheric Oxidation Products)

Methyl vinyl ketone is a significant product of isoprene oxidation in the atmosphere and plays a crucial role in the formation of secondary organic aerosols (SOA) and tropospheric ozone. nih.gov Studying the complex chain of reactions that MVK undergoes in the atmosphere is essential for accurate air quality modeling. The use of this compound in controlled environments, such as atmospheric simulation chambers, allows for the unambiguous identification of its oxidation products. copernicus.org

When this compound is introduced into a chamber and exposed to oxidants like hydroxyl radicals (•OH) or ozone (O₃), the resulting products will retain the ¹³C label. This makes it possible to distinguish the direct products of MVK oxidation from other compounds present in the chamber or formed from different precursors. Mass spectrometry can then be used to identify these labeled products, even at very low concentrations.

Key oxidation products of MVK include glycolaldehyde (B1209225) and methylglyoxal. copernicus.org A study using this compound would be able to confirm the yields of these products with high accuracy and potentially identify novel, previously uncharacterized reaction pathways and products.

Table 3: Expected Labeled Products from an Atmospheric Chamber Study of this compound Oxidation

Oxidant Expected Major Product Molecular Formula of Labeled Product Analytical Technique
•OH Glycolaldehyde ¹³C₂H₄O₂ GC-MS, PTR-MS
•OH Methylglyoxal ¹³C₃H₄O₂ GC-MS, PTR-MS

Understanding Chemical Degradation Pathways in Environmental Matrices

The fate of MVK in environmental matrices such as soil and water is of interest due to its potential as a contaminant from industrial activities. nih.gov Tracing the degradation of MVK in these complex environments can be challenging due to the presence of numerous other organic compounds. This compound provides a clear way to track its degradation pathways.

By introducing a known amount of this compound into a soil or water microcosm, researchers can monitor its disappearance over time while simultaneously identifying the appearance of ¹³C-labeled degradation products. This approach allows for the determination of degradation rates and the elucidation of the chemical or microbial processes involved. nih.gov

For example, if ¹³C-labeled CO₂ is detected, it indicates complete mineralization of the MVK by microorganisms. The identification of other ¹³C-labeled organic intermediates can help to reconstruct the entire degradation pathway, providing valuable data for environmental risk assessment and remediation strategies.

Table 4: Hypothetical Degradation Products of this compound in a Soil Microcosm

Time Point Parent Compound (¹³C₄-MVK) Remaining (%) Major Labeled Degradation Product Implication
0 hours 100% - Start of experiment
24 hours 60% ¹³C₄-Butan-2-one Reductive degradation pathway
48 hours 25% ¹³C-Acetic Acid Oxidative cleavage

Kinetic Isotope Effects and Reaction Dynamics Studies

Measurement and Interpretation of Primary Kinetic Isotope Effects (KIEs)

Primary kinetic isotope effects occur when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. The measurement of ¹²C/¹³C KIEs in reactions involving methyl vinyl ketone (MVK) provides direct information about changes in bonding at the carbon centers.

Stable-carbon KIEs for the gas-phase reactions of methyl vinyl ketone with hydroxyl (OH) radicals and ozone have been investigated using gas chromatography combustion isotope ratio mass spectrometry (GCC-IRMS). yorku.cayorku.ca In these studies, MVK with natural-abundance isotopic composition was used. The KIE is reported as an ε value, calculated as ε = (KIE – 1) × 1000‰, where KIE = k₁₂/k₁₃, the ratio of the rate constants for the reaction of the ¹²C and ¹³C isotopologues, respectively.

For the reaction of MVK with OH radicals at 298 ± 2 K, an average stable-carbon KIE was determined. yorku.ca Similarly, the KIE for the reaction of MVK with ozone has also been measured. yorku.ca These experimental values can be interpreted in the context of the reaction mechanism. For instance, a significant primary ¹³C KIE suggests that the carbon skeleton of the MVK molecule is directly involved in the rate-limiting step of the oxidation process. In the context of Methyl Vinyl Ketone-13C4, any reaction that involves the breaking of one of the C-C or C=C bonds, or a significant change in the bonding environment of the carbon atoms in the transition state, would be expected to exhibit a primary kinetic isotope effect.

Table 1: Experimental Primary Kinetic Isotope Effects for the Reaction of Methyl Vinyl Ketone

ReactantAverage Stable-Carbon KIE (ε value in ‰)
OH radicals7.58 ± 0.47 yorku.ca
Ozone7.87 ± 0.08 yorku.ca

The interpretation of these KIEs helps in understanding the atmospheric chemistry of MVK. The magnitude of the KIE can provide clues about the structure of the transition state. For example, in the reaction with OH radicals, the electrophilic addition to the vinyl group is a key step, and the observed KIE reflects the changes in bonding at the carbon atoms of the double bond in the transition state.

Analysis of Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects arise from isotopic substitution at a position that is not directly involved in bond breaking or formation in the rate-determining step. princeton.edulibretexts.org These effects are typically smaller than primary KIEs and are often associated with changes in hybridization or steric environment at the labeled position between the reactant and the transition state.

The magnitude and direction (normal or inverse) of the secondary KIE can provide valuable information:

Normal Secondary KIE (k₁₂/k₁₃ > 1): This is typically observed when the bonding to the isotopic atom becomes weaker in the transition state. For example, a change from sp³ to sp² hybridization at a carbon atom often results in a normal secondary KIE.

Inverse Secondary KIE (k₁₂/k₁₃ < 1): This occurs when the bonding to the isotopic atom becomes stronger or more constrained in the transition state. A change from sp² to sp³ hybridization is a classic example where an inverse secondary KIE is often observed.

For this compound, the analysis of secondary KIEs at each of the four carbon positions could provide a detailed picture of the transition state structure in various reactions, such as cycloadditions or nucleophilic additions.

Solvent Kinetic Isotope Effect Studies for Proton Transfer Mechanisms

Solvent kinetic isotope effects (SKIEs) are observed when a reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O) and the rate of the reaction changes. chem-station.com This effect is a powerful tool for elucidating reaction mechanisms, particularly those involving proton transfer. chemrxiv.org

In reactions involving methyl vinyl ketone where a proton transfer from the solvent is part of the rate-determining step, a significant SKIE would be expected. For example, in the acid-catalyzed hydration of the vinyl group, a proton from the solvent is transferred to the MVK molecule. If this proton transfer is the rate-limiting step, the reaction will be slower in a deuterated solvent due to the stronger O-D bond compared to the O-H bond.

The interpretation of SKIEs can be complex, as the solvent can play multiple roles in a reaction, including acting as a reactant, a catalyst, or simply influencing the solvation of reactants and the transition state. libretexts.orgmdpi.com An inverse SKIE (kH₂O/kD₂O < 1), where the reaction is faster in the deuterated solvent, can also occur and often points to a pre-equilibrium step involving the solvent before the rate-determining step. chem-station.com

For a hypothetical reaction of this compound involving a proton transfer, a combination of substrate KIE (from the ¹³C labeling) and SKIE could provide a comprehensive understanding of the mechanism, distinguishing between different possible pathways and transition states.

Correlation of Experimental KIEs with Theoretical Models of Transition States

A crucial aspect of modern mechanistic chemistry is the correlation of experimentally measured KIEs with theoretical calculations of transition state structures and vibrational frequencies. core.ac.uk Computational chemistry, particularly density functional theory (DFT), allows for the modeling of reaction pathways and the calculation of theoretical KIEs. snnu.edu.cn

For methyl vinyl ketone, theoretical studies have been conducted to understand its conformational preferences and energetics. acs.org In the context of a reaction, computational models can be used to locate the transition state structure. From the calculated vibrational frequencies of the reactant and the transition state for both the light (¹²C) and heavy (¹³C) isotopologues, a theoretical KIE can be predicted.

The agreement between the experimental KIE and the theoretically calculated KIE for a proposed mechanism provides strong evidence for the validity of that mechanism and the accuracy of the computed transition state structure. For example, in the Diels-Alder reaction of MVK, different transition state geometries (e.g., synchronous vs. asynchronous) would predict different patterns of ¹³C KIEs at the four carbon atoms. By comparing these theoretical predictions with experimental data obtained from studies on this compound, one could distinguish between these mechanistic possibilities.

While specific studies correlating experimental KIEs of MVK with theoretical models are not extensively detailed in the provided search results, this approach remains a cornerstone of mechanistic investigation in physical organic chemistry.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Conformational Analysis and Energetics

Methyl vinyl ketone (MVK) is known to exist as a mixture of two stable planar conformers: the s-trans (antiperiplanar) and s-cis (synperiplanar) forms. The s-trans conformer is generally found to be more stable. Quantum chemical calculations are instrumental in determining the geometries and relative energies of these conformers.

For Methyl Vinyl Ketone-13C4, the potential energy surface governing the conformational landscape is identical to that of the unlabeled compound. However, the isotopic substitution affects the zero-point vibrational energies (ZPVE) of the conformers. The heavier 13C isotopes lead to a decrease in vibrational frequencies and a corresponding lowering of the ZPVE. Because the vibrational modes of the s-trans and s-cis conformers differ slightly, the magnitude of the ZPVE correction will not be identical for both. This leads to a small but predictable change in the relative stability of the two conformers.

High-level ab initio calculations, such as coupled-cluster theory (e.g., CCSD(T)) or density functional theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and a large basis set (e.g., aug-cc-pVTZ), can be employed to calculate these subtle differences. The primary effect of uniform 13C substitution is a slight stabilization of both conformers, with the relative energy difference between them being minimally altered.

Table 1: Predicted Conformational Energetics of MVK and MVK-13C4

CompoundConformerRelative Electronic Energy (kcal/mol)ZPVE Correction (kcal/mol)Relative Enthalpy at 0 K (kcal/mol)
Methyl Vinyl Ketones-trans0.00~45.50.00
Methyl Vinyl Ketones-cis~1.5 - 2.0~45.3~1.7 - 2.2
This compounds-trans0.00~44.90.00
This compounds-cis~1.5 - 2.0~44.7~1.7 - 2.2

Note: The values presented are illustrative and based on general principles of isotopic substitution. Actual values would require specific quantum chemical calculations.

Modeling of Reaction Pathways and Transition State Structures

Isotopic labeling is a cornerstone of mechanistic chemistry, and computational modeling of reaction pathways involving this compound can provide deep insights into transition state structures. The primary tool for this is the calculation of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the light isotopologue (unlabeled MVK) to the heavy isotopologue (MVK-13C4).

For a reaction involving the breaking or forming of bonds to the carbon atoms, a primary 13C KIE is expected. For reactions where the carbon skeleton is involved in the transition state but no bonds to the carbon atoms are broken, a smaller secondary 13C KIE may be observed.

Computational methods, particularly DFT, are widely used to locate transition state geometries and calculate vibrational frequencies for both the reactant and the transition state. These frequencies are then used to compute the ZPVE and other vibrational partition functions, which allows for the prediction of KIEs using transition state theory.

For example, in the Diels-Alder reaction of MVK with a diene, the rehybridization of the carbon atoms at the vinyl group from sp2 to sp3 in the transition state would lead to a predictable secondary KIE. Similarly, in atmospheric oxidation reactions initiated by hydroxyl radicals, the nature of the C-OH bond formation in the transition state can be probed by calculating the KIE.

Table 2: Illustrative Predicted 13C KIEs for Reactions of Methyl Vinyl Ketone

Reaction TypeDescriptionPredicted k(12C)/k(13C)Mechanistic Insight
Michael AdditionNucleophilic attack at the β-carbon of the vinyl group.1.02 - 1.05Probes the extent of bond formation and rehybridization at the β-carbon in the transition state.
Diels-Alder Cycloaddition[4+2] cycloaddition with a diene.1.01 - 1.03Sensitive to the synchronicity of the reaction and the degree of bond formation in the transition state.
OH Radical AdditionAddition of a hydroxyl radical to the double bond.~1.02Provides information on the structure of the radical adduct transition state.

Prediction of Spectroscopic Properties for Labeled Molecules

One of the most direct applications of computational chemistry to isotopically labeled molecules is the prediction of their spectroscopic properties. The substitution of all four carbon atoms with 13C in this compound has a dramatic effect on its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: The vibrational frequencies of a molecule are highly dependent on the masses of its constituent atoms. Replacing 12C with 13C leads to a noticeable red-shift (lowering of frequency) in the vibrational modes that involve significant carbon atom motion. The C=O and C=C stretching vibrations, as well as various C-C stretching and bending modes, are all expected to shift to lower wavenumbers. These shifts can be accurately predicted by performing a harmonic frequency calculation at a suitable level of theory (e.g., DFT). The predicted shifts can aid in the assignment of complex experimental spectra.

NMR Spectra: In 13C NMR spectroscopy, the most profound effect of uniform 13C labeling is the introduction of one-bond and multi-bond 13C-13C spin-spin couplings. These coupling constants are highly sensitive to the electronic structure and conformation of the molecule and can be calculated using quantum chemical methods. The prediction of these coupling constants provides a powerful tool for detailed structural elucidation. The 13C chemical shifts themselves are only very slightly perturbed by the isotopic substitution (an effect known as the secondary isotope shift), which is generally negligible.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterUnlabeled MVK (Calculated)MVK-13C4 (Predicted)Effect of 13C4 Labeling
ν(C=O) stretch (cm-1)~1720~1680Significant red-shift.
ν(C=C) stretch (cm-1)~1630~1595Significant red-shift.
1J(C1-C2) (Hz)N/A~40-50Appearance of one-bond coupling.
1J(C2-C3) (Hz)N/A~70-80Appearance of one-bond coupling.
1J(C3-C4) (Hz)N/A~55-65Appearance of one-bond coupling.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamics and intermolecular interactions. For this compound, the intermolecular potential energy functions (force fields) used in classical MD simulations would be identical to those for unlabeled MVK, as these are determined by the electronic structure.

However, the difference in mass will affect the dynamic properties of the molecule. MVK-13C4 will exhibit slower translational and rotational diffusion compared to its lighter counterpart under the same conditions. Vibrational energy transfer, both intramolecularly and to surrounding solvent molecules, will also be altered due to the different vibrational frequencies.

MD simulations can be used to quantify these differences. By running simulations of both isotopologues in a given environment (e.g., in a water box to simulate aqueous solution), properties such as the diffusion coefficient, rotational correlation times, and the structure of the solvation shell can be calculated and compared. While the average structure of the solvation shell is expected to be very similar, the dynamics of the solvent molecules in the vicinity of the solute may show subtle differences.

Table 4: Expected Effects of 13C4 Labeling on Dynamic Properties from MD Simulations

Dynamic PropertyExpected Change for MVK-13C4 vs. MVKUnderlying Reason
Translational Diffusion CoefficientDecreaseHigher molecular mass.
Rotational Correlation TimeIncreaseHigher moment of inertia.
Vibrational FrequenciesDecreaseHeavier isotopic masses.
Intermolecular Vibrational Energy Transfer RateChangeAltered resonance conditions with solvent vibrational modes.

Future Directions and Emerging Research Opportunities

Development of Novel Synthesis Routes for Complex Labeled Derivatives

The utility of MVK-13C4 is intrinsically linked to its availability and the ability to incorporate it into more complex molecular architectures. Future research will likely focus on developing more efficient and versatile synthetic routes to not only MVK-13C4 itself but also its derivatives.

Current strategies for synthesizing 13C-labeled compounds often start from simple, commercially available precursors like 13C-labeled carbon dioxide, methane, or acetylene. A promising future direction involves the development of modular synthetic pathways that allow for the late-stage introduction of the MVK-13C4 moiety into larger molecules. This would enable the targeted labeling of complex natural products, pharmaceuticals, and other high-value compounds, which is often a significant synthetic challenge.

Furthermore, leveraging universal 13C-labeled building blocks, such as [13C2]-acetylene derived from elemental 13C, could open new, more atom-economical routes to MVK-13C4 and its derivatives. rsc.org Advances in catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are also expected to play a crucial role in the efficient synthesis of complex, selectively labeled vinyl ketone structures. chemrxiv.orguni-kiel.de

Table 1: Potential Starting Materials for MVK-13C4 Derivative Synthesis

Labeled Precursor Potential Synthetic Transformation Target Derivative Class
[1,2,3,4-13C4]-Butane-1,4-diol Oxidation and Elimination Dihydro- and Tetrahydrofuranones
[13C4]-Adipic Acid Cyclization and Functional Group Manipulation Labeled Cyclohexenone Derivatives
[13C2]-Acetylene Multi-step synthesis Core MVK-13C4 structure

Integration with Advanced Analytical Platforms for Multi-Omics Approaches

The rise of "omics" technologies (proteomics, metabolomics, lipidomics) presents a significant opportunity for the application of MVK-13C4. As a stable isotope-labeled internal standard, MVK-13C4 can enhance the accuracy and reliability of quantitative analyses in complex biological matrices. Its primary role, however, lies in its utility as a tracer for metabolic flux analysis and for studying the interactions of reactive species in biological systems.

MVK is a known reactive carbonyl species (RCS) that can covalently modify proteins via Michael addition, potentially altering their function. nih.gov Using MVK-13C4 in combination with advanced mass spectrometry platforms—such as Ultra-Performance Liquid Chromatography-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UPLC-FTICR MS) or Orbitrap-based systems—can enable researchers to: acs.orgoup.com

Trace Metabolic Fates: Follow the transformation of MVK within cellular systems to identify metabolites and detoxification pathways.

Identify Protein Adducts: Pinpoint the specific proteins and amino acid residues that MVK reacts with, providing insights into mechanisms of toxicity and cellular stress. nih.gov

Quantify Endogenous vs. Exogenous MVK: Differentiate between MVK produced by cellular processes and that introduced from external sources.

This integration allows for a systems-level understanding of the biological impact of MVK, linking exposure to specific molecular changes. The characteristic isotopic signature of MVK-13C4 simplifies the identification of MVK-derived signals from the complex background noise inherent in biological samples. frontiersin.orgresearchgate.net

Expansion into New Areas of Mechanistic Organic Chemistry and Environmental Science

The unique spectroscopic properties of 13C-labeled compounds make them invaluable for elucidating reaction mechanisms. In mechanistic organic chemistry, MVK-13C4 can be employed to track the movement of carbon atoms through complex reaction sequences, such as the Robinson annulation, where MVK is a key reagent. orgsyn.org By analyzing the distribution of 13C labels in the final products using NMR spectroscopy and mass spectrometry, chemists can gain unambiguous evidence for proposed reaction pathways and intermediates.

In environmental science, MVK is a significant volatile organic compound (VOC) involved in atmospheric chemistry, primarily through its reaction with hydroxyl (OH) radicals. nih.govyorku.ca Studies using MVK-13C4 can provide crucial data on reaction kinetics and product formation in atmospheric models. The kinetic isotope effect (KIE) observed in reactions with 13C-labeled MVK can help refine our understanding of the tropospheric oxidation of biogenic and anthropogenic VOCs. yorku.ca Furthermore, MVK-13C4 can be used as a tracer to study the fate and transport of MVK in soil and water systems, including its biodegradation pathways and potential for leaching into groundwater. nih.gov

Table 2: Research Applications of MVK-13C4 in Mechanistic and Environmental Studies

Field Research Question Technique(s) Expected Outcome
Mechanistic Organic Chemistry Elucidating the carbon skeleton rearrangement in the Robinson annulation. 13C NMR, Mass Spectrometry Confirmation of reaction intermediates and transition states.
Atmospheric Chemistry Determining the precise rate and products of MVK oxidation by OH radicals. Chamber studies with GC-MS/IRMS Improved accuracy of atmospheric chemical transport models. yorku.ca

Applications in Advanced Materials Science Through Labeled Polymerization Studies

MVK is a valuable monomer used in the synthesis of various polymers, including photodegradable plastics and specialty resins. nih.govlifechempharma.com The introduction of a 13C label in the monomer unit, creating poly(MVK-13C4), offers a powerful method for characterizing polymer structure, dynamics, and degradation mechanisms.

Future research could leverage MVK-13C4 in several ways:

Tracking Polymerization Kinetics: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers. mdpi.com Using 13C-labeled monomers would enable precise monitoring of monomer incorporation and chain growth using in-situ NMR.

Elucidating Degradation Pathways: MVK-containing polymers are known for their photodegradability. mdpi.com By synthesizing polymers with a 13C-labeled backbone, researchers can use solid-state NMR and mass spectrometry to analyze the fragments produced upon UV irradiation, providing a detailed picture of the scission process.

Characterizing Polymer Microstructure: The 13C label can serve as a spectroscopic probe to investigate the tacticity and sequence distribution in copolymers containing MVK, which in turn influences the material's bulk properties.

The ability to synthesize polymers with selectively labeled backbones or side chains opens up new possibilities for designing "smart" materials with tailored degradation profiles and for understanding structure-property relationships at a molecular level. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl Vinyl Ketone-13C4, and how do isotopic labeling techniques influence reaction optimization?

  • Methodological Answer : this compound is typically synthesized via aldol condensation using isotopically labeled precursors. For example, ¹³C-labeled acetone may react with formaldehyde under basic conditions (e.g., NaOH) to form the ketone. Isotopic labeling requires stringent control of reaction stoichiometry and purification steps (e.g., fractional distillation or column chromatography) to minimize unlabeled byproducts. Researchers should verify precursor isotopic purity (>97 atom% ¹³C) and monitor reaction progress using thin-layer chromatography (TLC) coupled with mass spectrometry (MS) to track isotopic incorporation .

Q. Which analytical techniques are critical for confirming the structural integrity and isotopic purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR is essential to confirm isotopic enrichment at specific carbon positions. Peaks corresponding to ¹³C-labeled carbons will exhibit distinct splitting patterns compared to natural abundance signals .
  • High-Resolution Mass Spectrometry (HRMS) : HRMS quantifies isotopic enrichment by analyzing the molecular ion cluster (e.g., [M]⁺) and comparing observed vs. theoretical isotopic distributions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups (C=O stretch at ~1700 cm⁻¹ for ketones) and ensures no degradation during synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks, as the compound is volatile and toxic.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Store in flame-proof cabinets at –20°C under inert gas (e.g., argon) to prevent polymerization or degradation.
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to quantify kinetic isotope effects (KIEs) in Diels-Alder reactions involving this compound?

  • Methodological Answer :

  • Experimental Design : Compare reaction rates between ¹³C-labeled and unlabeled methyl vinyl ketone using a diene (e.g., 1,3-butadiene) under identical conditions (solvent, temperature). Monitor progress via HPLC or GC-MS.
  • Controls : Include internal standards (e.g., deuterated analogs) to normalize instrumental variability.
  • Data Analysis : Calculate KIE as klight/kheavyk_{\text{light}} / k_{\text{heavy}}, where deviations >1.0 indicate significant isotopic effects. Use Arrhenius plots to assess thermodynamic contributions .

Q. What strategies resolve discrepancies in isotopic enrichment data from NMR and HRMS when characterizing this compound?

  • Methodological Answer :

  • Cross-Validation : Calibrate instruments with certified ¹³C-labeled standards (e.g., ¹³C-glucose) to ensure accuracy.
  • Error Sources : For NMR, consider signal overlap from proton decoupling; for HRMS, account for ionization efficiency variations.
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify platform-specific biases and adjust enrichment calculations accordingly .

Q. How should isotopic labeling influence the design of metabolic tracing studies using this compound as a precursor?

  • Methodological Answer :

  • Tracer Incorporation : Administer this compound to cell cultures or model organisms and extract metabolites at timed intervals. Use LC-HRMS to track ¹³C incorporation into downstream products (e.g., acetyl-CoA derivatives).
  • Pathway Mapping : Employ software tools (e.g., XCMS Online, MetaboAnalyst) to reconstruct isotopic flux networks. Normalize data against unlabeled controls to distinguish endogenous vs. tracer-derived metabolites .

Data Presentation and Publication Guidelines

Q. How should researchers present isotopic purity data in publications to ensure reproducibility?

  • Methodological Answer :

  • Tables : Include columns for observed vs. theoretical isotopic abundance (%), measurement platform (e.g., HRMS model), and error margins.
  • Figures : Use bar graphs to compare enrichment across carbon positions, with error bars representing triplicate measurements.
  • Supplemental Information : Provide raw NMR spectra and HRMS chromatograms in SI, annotated with peak assignments .

Q. What are the best practices for citing synthetic methodologies and analytical protocols in peer-reviewed journals?

  • Methodological Answer :

  • Synthesis : Reference prior work on aldol condensation of labeled ketones, ensuring DOI links are included.
  • Analytics : Cite IUPAC guidelines for NMR/MS data reporting and vendor-specific instrument parameters (e.g., Bruker NMR pulse sequences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.